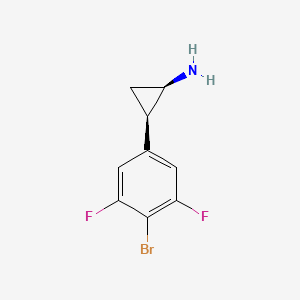
Lsd1/2-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lsd1/2-IN-3 is a compound that acts as an inhibitor of lysine-specific histone demethylases 1 and 2. These enzymes play a crucial role in the regulation of gene expression by removing methyl groups from specific lysine residues on histone proteins. The inhibition of these enzymes has significant implications in various biological processes, including cancer progression and other diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lsd1/2-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route may vary, but it generally includes the following steps:
Formation of the Core Structure: This involves the construction of the core chemical structure through a series of reactions such as condensation, cyclization, and functional group transformations.
Introduction of Functional Groups: Specific functional groups are introduced to the core structure to enhance the inhibitory activity of the compound. This may involve reactions such as alkylation, acylation, and halogenation.
Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like nuclear magnetic resonance and mass spectrometry.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring consistency and purity. This typically includes:
Optimization of Reaction Conditions: Reaction conditions are optimized to maximize yield and minimize impurities.
Use of Industrial Reactors: Large-scale reactors are used to carry out the reactions under controlled conditions.
Purification and Quality Control: The final product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure its purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Lsd1/2-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, altering the compound’s chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield a variety of substituted products with different functional groups.
Wissenschaftliche Forschungsanwendungen
Lsd1/2-IN-3 has a wide range of scientific research applications, including:
Wirkmechanismus
Lsd1/2-IN-3 exerts its effects by inhibiting the activity of lysine-specific histone demethylases 1 and 2. These enzymes are responsible for removing methyl groups from specific lysine residues on histone proteins, which plays a crucial role in the regulation of gene expression. By inhibiting these enzymes, this compound prevents the removal of methyl groups, leading to changes in chromatin structure and gene expression . The molecular targets of this compound include the active sites of lysine-specific histone demethylases, where it binds and inhibits their enzymatic activity .
Vergleich Mit ähnlichen Verbindungen
Lsd1/2-IN-3 is unique in its ability to selectively inhibit both lysine-specific histone demethylases 1 and 2, making it a valuable tool for studying the role of these enzymes in various biological processes. Similar compounds include:
Tranylcypromine: An irreversible inhibitor of lysine-specific histone demethylase 1, used in cancer research.
GSK-2879552: Another selective inhibitor of lysine-specific histone demethylase 1, used in preclinical and clinical studies.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and clinical applications, highlighting the unique properties of this compound in scientific research.
Eigenschaften
Molekularformel |
C9H8BrF2N |
|---|---|
Molekulargewicht |
248.07 g/mol |
IUPAC-Name |
(1R,2R)-2-(4-bromo-3,5-difluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H8BrF2N/c10-9-6(11)1-4(2-7(9)12)5-3-8(5)13/h1-2,5,8H,3,13H2/t5-,8-/m1/s1 |
InChI-Schlüssel |
VEESSMHTAMEHGS-SVGQVSJJSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H]1N)C2=CC(=C(C(=C2)F)Br)F |
Kanonische SMILES |
C1C(C1N)C2=CC(=C(C(=C2)F)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



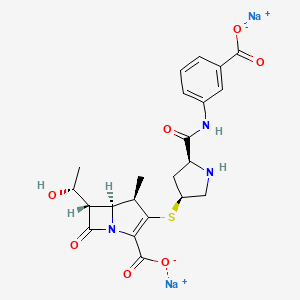
![6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12395704.png)

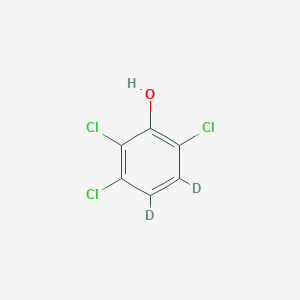
![1-[(2R,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395711.png)
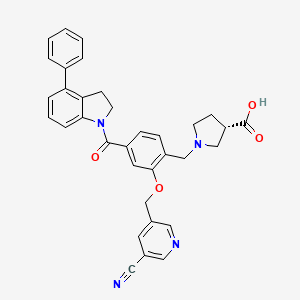
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-tetradec-9-enoate](/img/structure/B12395713.png)
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395723.png)
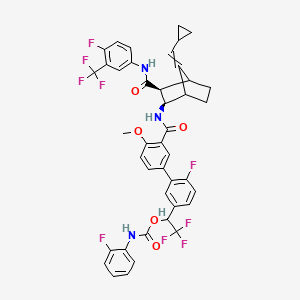
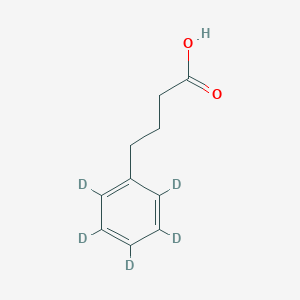

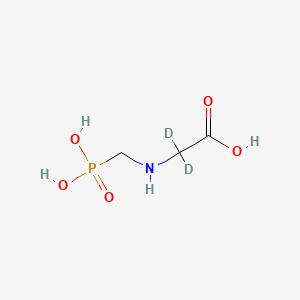
![2-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylamino)-5-(pyridin-2-ylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidine-7-thione](/img/structure/B12395763.png)
